molecular formula C23H31NO2 B5066506 1-[6-(3-phenoxyphenoxy)hexyl]piperidine

1-[6-(3-phenoxyphenoxy)hexyl]piperidine

Cat. No.: B5066506
M. Wt: 353.5 g/mol
InChI Key: CWDQOKUKSPDNKC-UHFFFAOYSA-N
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Description

“1-[6-(3-phenoxyphenoxy)hexyl]piperidine” is a compound that has a molecular formula of C23H32NO2 . It has an average mass of 354.505 Da and a monoisotopic mass of 354.242767 Da .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES notation: c1ccc(cc1)Oc2cccc(c2)OCCCCCC[NH+]3CCCCC3 . This notation provides a way to represent the structure of the compound in a linear format.


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, piperidine derivatives have been known to undergo various chemical reactions. For instance, they have been used in the synthesis of pharmaceuticals and alkaloids .

Safety and Hazards

The safety data sheet for piperidine, a related compound, indicates that it is highly flammable and toxic if swallowed, in contact with skin, or if inhaled . It also causes severe skin burns and eye damage .

Properties

IUPAC Name

1-[6-(3-phenoxyphenoxy)hexyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31NO2/c1(7-16-24-17-8-4-9-18-24)2-10-19-25-22-14-11-15-23(20-22)26-21-12-5-3-6-13-21/h3,5-6,11-15,20H,1-2,4,7-10,16-19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWDQOKUKSPDNKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCCCCCOC2=CC(=CC=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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